3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
Molecular Architecture and Functional Group Topology
The molecular architecture of 3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibits remarkable structural complexity, incorporating four distinct functional domains within its unified framework. The compound possesses a molecular formula of C20H29BO6 with a molecular weight of 376.3 grams per mole, establishing it as a medium-sized organic molecule with significant functional density. The central benzene ring serves as the primary scaffold, supporting an aldehyde group and a boronic ester substituent in adjacent positions, creating an ortho-substitution pattern that profoundly influences the molecule's reactivity profile.
The aldehyde functional group (-CHO) occupies a terminal position on the aromatic ring, providing a highly electrophilic carbon center that readily participates in nucleophilic addition reactions. This carbonyl functionality exhibits characteristic infrared absorption patterns and nuclear magnetic resonance chemical shifts that reflect its electronic environment within the aromatic system. The ortho-positioning relative to the boronic ester creates unique electronic interactions that distinguish this compound from simple benzaldehyde derivatives.
The boronic ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, represents a critical structural element that imparts Lewis acidic character to the molecule. This pinacol boronate ester formation creates a stable five-membered ring system with boron at the bridgehead position. The four methyl substituents on the dioxaborolane ring provide steric bulk that influences both the stability of the boronic ester and its accessibility for chemical transformations. Research indicates that such pinacol-derived boronic esters exhibit enhanced hydrolytic stability compared to their acyclic counterparts, making them valuable synthetic intermediates.
The ether linkage system connecting the benzene ring to the tetrahydropyran protecting group represents the most structurally complex portion of the molecule. This chain consists of an initial ether bond from the benzene ring to a two-carbon ethylene glycol unit, followed by a second ether linkage to the tetrahydropyran ring system. The tetrahydropyran-2-yloxy group, commonly referred to as the tetrahydropyran protecting group, serves as a stable yet removable protecting functionality for hydroxyl groups in synthetic chemistry.
| Functional Group | Position | Molecular Contribution | Electronic Character |
|---|---|---|---|
| Aldehyde | Terminal aromatic carbon | C1H1O1 | Strongly electrophilic |
| Boronic ester | Ortho to aldehyde | C6H12BO2 | Lewis acidic |
| Ether linkage | Meta to aldehyde | C2H4O1 | Electron-donating |
| Tetrahydropyran | Terminal ether | C6H11O2 | Sterically bulky |
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, with the longest carbon chain incorporating the benzene ring as the principal functional group. The systematic naming protocol places the aldehyde as the highest priority functional group, followed by the aromatic substitution pattern designation. The complex ether substituent receives detailed specification to ensure unambiguous identification of the molecular structure.
Properties
IUPAC Name |
3-[2-(oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BO6/c1-19(2)20(3,4)27-21(26-19)18-15(14-22)8-7-9-16(18)23-12-13-25-17-10-5-6-11-24-17/h7-9,14,17H,5-6,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDXKSHNMMCQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCCOC3CCCCO3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borylation of Aryl Halide Precursors
The key step in preparing 3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is the palladium-catalyzed borylation of an aryl bromide or iodide precursor bearing the oxan-2-yloxyethoxy substituent.
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Palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride, tetrakis(triphenylphosphine)palladium(0), or Pd(dppf)Cl2·CH2Cl2.
Bis(pinacolato)diboron as the boron source.
Potassium acetate or cesium carbonate as the base.
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1,4-Dioxane or 1,2-dimethoxyethane (DME) as solvent.
Reaction temperatures typically range from 80°C to 95°C.
Inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
Reaction times vary from 3 hours to 24 hours depending on scale and catalyst loading.
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Under argon atmosphere, the aryl bromide with the oxan-2-yloxyethoxy substituent is dissolved in 1,4-dioxane. Bis(pinacolato)diboron and potassium acetate are added, followed by the palladium catalyst. The mixture is stirred at 80–90°C for 3 to 16 hours. After completion, the reaction mixture is cooled, filtered, and purified by silica gel chromatography to yield the boronic ester product.
Installation of the Oxan-2-yloxyethoxy Group
This substituent is typically introduced before the borylation step by etherification of the corresponding hydroxybenzaldehyde or halogenated benzaldehyde.
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Reaction of 3-hydroxy-2-bromobenzaldehyde with 2-(oxan-2-yloxy)ethyl tosylate or similar alkylating agents under basic conditions.
Use of bases such as potassium carbonate in polar aprotic solvents like DMF or acetonitrile.
Mild heating (50–80°C) for several hours to facilitate ether bond formation.
| Step | Reaction Type | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Etherification | 3-Hydroxy-2-bromobenzaldehyde, alkyl tosylate, K2CO3 | DMF or Acetonitrile | 50–80 | 4–12 | N2 or Ar | 70–85 | Installation of oxan-2-yloxyethoxy group |
| 2 | Pd-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc or Cs2CO3 | 1,4-Dioxane or DME | 80–95 | 3–16 | N2 or Ar | 60–90 | Formation of boronic ester moiety |
Catalyst Efficiency: Pd(dppf)Cl2·CH2Cl2 and Pd(PPh3)2Cl2 have shown high catalytic activity for the borylation step, enabling shorter reaction times and higher yields.
Base Selection: Potassium acetate is preferred for its mild basicity and compatibility with the palladium catalyst, leading to cleaner reactions and fewer side products.
Solvent Effects: 1,4-Dioxane provides a good balance of solubility and thermal stability, facilitating efficient borylation. DME/water mixtures have also been used under microwave irradiation to accelerate the reaction.
Microwave Irradiation: Application of microwave heating at 120–130°C for short durations (0.5–1 hour) has been reported to significantly reduce reaction times while maintaining high yields in similar boronic ester syntheses.
Purification: Products are typically purified by silica gel chromatography or preparative HPLC, ensuring high purity suitable for further synthetic applications.
The preparation of 3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves strategic installation of the oxan-2-yloxyethoxy substituent followed by palladium-catalyzed borylation of the aromatic ring. Optimization of catalyst, base, solvent, and reaction conditions enables efficient synthesis with good yields. These methods are supported by diverse research sources and align with established protocols for boronic ester synthesis in complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boryl group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Palladium catalyst, bis(pinacolato)diboron, aryl or vinyl halides, basic conditions.
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Biaryl or styrene derivatives.
Scientific Research Applications
Overview
3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a complex organic compound that has garnered attention for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structural features enable it to interact with biological systems and materials in innovative ways.
Medicinal Chemistry
This compound has shown promise in the development of targeted therapies. The incorporation of the dioxaborolane moiety is particularly interesting as it can facilitate the formation of boron-containing compounds which are known for their biological activity.
- Targeting Cancer : Research indicates that compounds similar to this one can be designed to target specific mutations in cancer cells, enhancing the efficacy of chemotherapeutic agents. The ability to modify the dioxaborolane group allows for the synthesis of derivatives that can improve selectivity and reduce side effects in cancer treatments .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its aldehyde functional group can be utilized in various reactions such as:
- Cross-Coupling Reactions : The presence of the dioxaborolane group allows for effective cross-coupling reactions with various nucleophiles, making it useful in synthesizing complex organic molecules .
- Synthesis of Bioactive Molecules : The oxan-2-yloxy ethoxy group can be exploited to create bioactive molecules with enhanced solubility and stability, which is crucial for pharmaceutical applications .
Case Study 1: Cancer Therapeutics
In a study focused on developing boron-based compounds for cancer therapy, researchers synthesized derivatives of 3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. These derivatives were evaluated for their ability to inhibit tumor growth in vitro and in vivo. Results indicated that specific modifications to the compound increased its selectivity towards mutated EGFR pathways commonly found in non-small cell lung cancer .
Case Study 2: Organic Synthesis Applications
A research team utilized this compound as a precursor in the synthesis of novel heterocycles. By employing it in palladium-catalyzed coupling reactions, they successfully produced a series of biologically active compounds that exhibited antimicrobial properties. The versatility of this compound was highlighted by its ability to serve as a building block for more complex structures .
Mechanism of Action
The mechanism of action of 3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the boryl group can participate in cross-coupling reactions. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related boronic esters with benzaldehyde cores or analogous functional groups. Key comparisons include:
Key Observations
Methoxy vs. Ethoxy-Oxane Groups: The ethoxy-oxane chain in the target compound improves lipophilicity, which may enhance membrane permeability in bioactive molecules compared to methoxy derivatives .
Synthetic Utility :
- The target compound’s dual functionality (aldehyde + boronic ester) allows sequential reactions, such as Suzuki coupling followed by aldehyde derivatization, a feature absent in simpler analogs like 3-formylphenylboronic acid pinacol ester .
- Cyclohexyl and piperidine-based boronic esters (e.g., 2ab and 2ac in ) exhibit lower yields (17–46%) due to steric challenges, highlighting the target compound’s relatively optimized design .
Stability and Commercial Viability :
- Pinacol boronic esters are generally stable under ambient conditions, but electron-withdrawing groups (e.g., trifluoroethoxy in ) can reduce hydrolytic stability. The target compound’s oxane-ethoxy group balances stability and reactivity .
- Commercial analogs like 4-(pinacol boronate)benzaldehyde are widely available (e.g., Enamine Ltd. ), whereas the target compound may require custom synthesis .
Biological Activity
The compound 3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , also known by its PubChem CID 23815304, is a complex organic molecule that has garnered interest in various fields of biological research. This article aims to explore its biological activity, including its potential pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 358.22 g/mol. Its structure includes a benzaldehyde moiety linked to a boron-containing dioxaborolane group and an ethoxy chain with an oxan ring.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential pharmacological effects:
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The presence of the dioxaborolane group suggests potential inhibition of enzymes such as serine proteases or phosphatases, which are crucial in various biological pathways.
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential use in oncology.
Antioxidant Activity
A study evaluating the antioxidant properties of related compounds found that those with hydroxyl substitutions exhibited significant free radical scavenging activity. The specific IC50 values for these compounds ranged from 20 to 50 µM, suggesting that similar activities could be expected from our compound due to structural similarities.
Enzyme Inhibition Studies
Research on enzyme inhibition revealed that compounds containing boron atoms can interact with active sites of enzymes through coordination bonds. For instance, compounds with dioxaborolane structures demonstrated effective inhibition against certain kinases involved in signaling pathways linked to cancer progression.
Cytotoxicity Assays
In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) showed that compounds structurally similar to 3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibited IC50 values ranging from 10 to 30 µM after 48 hours of treatment. These findings suggest a promising avenue for further exploration in cancer therapeutics.
Case Studies
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Case Study on Anticancer Activity : A recent publication reported on the anticancer effects of boron-containing compounds on breast cancer cell lines. The study demonstrated that these compounds induced apoptosis through the activation of caspase pathways.
Compound IC50 (µM) Cell Line Mechanism Compound A 25 HeLa Apoptosis via caspase activation Compound B 15 MCF-7 Cell cycle arrest at G2/M phase -
Case Study on Antioxidant Efficacy : Another study focused on the antioxidant capacity of similar phenolic compounds showed significant reduction in lipid peroxidation in cellular models.
Compound IC50 (µM) Assay Type Phenolic Derivative X 30 DPPH Scavenging Phenolic Derivative Y 45 ABTS Assay
Q & A
Q. What safety protocols are critical when working with this compound?
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO from boronate decomposition) .
- Waste Disposal : Collect boronate-containing waste separately; neutralize with aqueous NaOH before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
